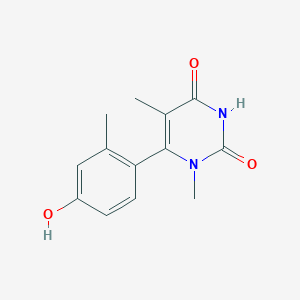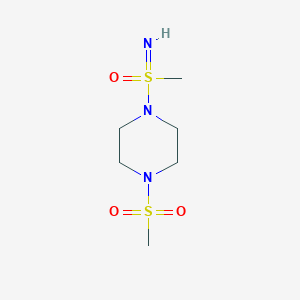
(S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol is a chiral compound with a unique structure that includes a hydroxymethyl group, a pyrrolidinyl group, and a phenolic group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-(pyrrolidin-2-yl)phenol.
Reaction Conditions: The key steps involve nucleophilic substitution reactions, reduction reactions, and chiral resolution techniques to obtain the desired (S)-enantiomer.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Automated Processes: Employing automated processes for chiral resolution and purification to ensure consistency and efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to modify the pyrrolidinyl group.
Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Catalysts: Acid or base catalysts are often employed in substitution reactions to facilitate the reaction.
Major Products
The major products formed from these reactions include:
Aldehyde Derivatives: Formed from the oxidation of the hydroxymethyl group.
Reduced Pyrrolidinyl Compounds: Resulting from the reduction of the pyrrolidinyl group.
Substituted Phenols: Produced through electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including signaling pathways and metabolic pathways, to achieve its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol: The enantiomer of the compound with different biological activities.
2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol: The racemic mixture containing both (S)- and ®-enantiomers.
4-(Pyrrolidin-2-yl)phenol: A structurally similar compound lacking the hydroxymethyl group.
Uniqueness
(S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its racemic mixture or other similar compounds.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-4-[(2S)-pyrrolidin-2-yl]phenol |
InChI |
InChI=1S/C11H15NO2/c13-7-9-6-8(3-4-11(9)14)10-2-1-5-12-10/h3-4,6,10,12-14H,1-2,5,7H2/t10-/m0/s1 |
InChI-Schlüssel |
FEPGJXOYMYRFKL-JTQLQIEISA-N |
Isomerische SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2)O)CO |
Kanonische SMILES |
C1CC(NC1)C2=CC(=C(C=C2)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate](/img/structure/B12948271.png)
![8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12948273.png)

![tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12948287.png)


![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12948296.png)

